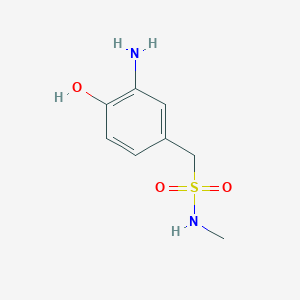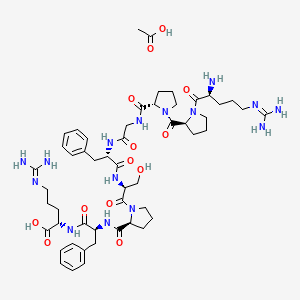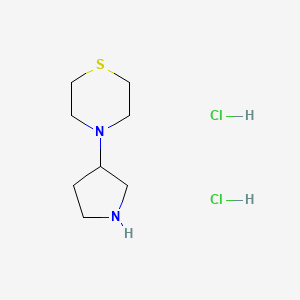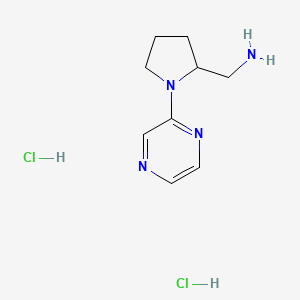![molecular formula C12H17NOS B1474004 (1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol CAS No. 2166222-66-6](/img/structure/B1474004.png)
(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
Übersicht
Beschreibung
(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol, commonly referred to as 2-APS, is a cyclic amine-containing sulfonamide derivative with a wide range of applications in medicinal chemistry and pharmacology. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been used as a ligand in the synthesis of new compounds. 2-APS also exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
2-APS has a wide range of applications in medicinal chemistry and pharmacology. It has been used as a ligand in the synthesis of new compounds, and has been studied for its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-APS has been investigated for its potential use as a drug delivery system, as it can be used to target specific cells or tissues in the body. It has also been studied for its ability to activate certain enzymes, as well as its potential to act as a free radical scavenger.
Wirkmechanismus
The exact mechanism of action of 2-APS is not fully understood. However, it is believed to act as a ligand that binds to specific receptors on cells, activating certain enzymes and pathways. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, it is thought to interact with certain proteins and enzymes, modulating their activity and affecting various biochemical and physiological processes.
Biochemical and Physiological Effects
2-APS has been studied for its effects on various biochemical and physiological processes. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as the ability to activate certain enzymes and pathways. In addition, it has been shown to modulate the activity of certain proteins and enzymes, as well as to act as a free radical scavenger.
Vorteile Und Einschränkungen Für Laborexperimente
2-APS is a useful compound for laboratory experiments due to its wide range of applications and its ability to target specific cells or tissues. However, it is important to note that 2-APS is not suitable for all types of experiments, as it is not always possible to accurately predict the effects it will have on different biochemical and physiological processes. Additionally, it is important to be aware of the potential safety risks associated with 2-APS, as it can be toxic in high concentrations.
Zukünftige Richtungen
There are several potential future directions for research into 2-APS. These include further investigation into its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, further research into its ability to act as a drug delivery system, as well as its potential to activate certain enzymes and pathways, could provide valuable insight into its potential medical applications. Finally, further research into its ability to modulate the activity of proteins and enzymes could lead to a better understanding of its effects on various biochemical and physiological processes.
Eigenschaften
IUPAC Name |
(1S,2S)-2-(2-aminophenyl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,10,12,14H,2,4,6,8,13H2/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKIGPGOZQEUOL-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



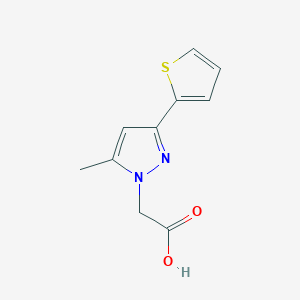
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1473922.png)
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B1473924.png)

![2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473926.png)
![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B1473927.png)
![4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473929.png)



